2,2-Difluoro-1-(3-isopropyl-phenyl)-ethanone
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Overview
Description
2,2-Difluoro-1-(3-isopropyl-phenyl)-ethanone is an organic compound characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-isopropyl-phenyl)-ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the halogenation of a precursor compound, such as 1-(3-isopropyl-phenyl)-ethanone, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-isopropyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-isopropyl-phenyl)-ethanone involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s reactivity and binding affinity to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-phenyl-ethanone: Lacks the isopropyl group, leading to different chemical properties.
2,2-Difluoro-1-(4-isopropyl-phenyl)-ethanone: Positional isomer with the isopropyl group at the para position.
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O/c1-7(2)8-4-3-5-9(6-8)10(14)11(12)13/h3-7,11H,1-2H3 |
InChI Key |
RKIFAEMPTQIKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C(F)F |
Origin of Product |
United States |
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